Di-Boc-L-cystathionine
Description
Contextualization within Protected Amino Acid Chemistry and Peptide Science
Protected amino acids are fundamental to the stepwise construction of peptides and other complex organic molecules. wikipedia.orgaltabioscience.com In this context, Di-Boc-L-cystathionine emerges as a specialized derivative of the non-proteinogenic amino acid L-cystathionine. L-cystathionine itself is a key intermediate in the transsulfuration pathway, which is crucial for sulfur-containing amino acid metabolism. wikipedia.orgmedchemexpress.com The "Di-Boc" designation indicates that both amino groups of the L-cystathionine molecule are protected by a tert-butoxycarbonyl (Boc) group. genscript.comwikipedia.org
The use of such protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of custom peptides by building them sequentially on a solid support. wikipedia.orgsigmaaldrich.com By protecting the reactive amino groups, chemists can selectively form peptide bonds between the desired amino acids without unintended side reactions or polymerization. altabioscience.com this compound, therefore, serves as a valuable building block for incorporating a stable thioether linkage into peptide backbones, a feature that has garnered considerable attention in peptide science. tandfonline.com The thioether bond in cystathionine (B15957) is a stable bioisostere of the more labile disulfide bond found in cystine, offering enhanced stability to the resulting peptides. tandfonline.com
Structural and Synthetic Relationship to L-Cystathionine
L-cystathionine is a thioether-containing di-amino acid formed biosynthetically from L-homocysteine and L-serine. wikipedia.orgnih.gov Its structure features two chiral centers and two amino groups, each attached to a separate carboxylic acid moiety, all connected by a flexible thioether bridge.
| Property | L-Cystathionine |
| IUPAC Name | (2S)-2-amino-4-[[(2R)-2-amino-2-carboxyethyl]sulfanyl]butanoic acid nih.gov |
| Molecular Formula | C₇H₁₄N₂O₄S wikipedia.org |
| Molar Mass | 222.26 g·mol⁻¹ wikipedia.org |
| Key Structural Features | Two amino groups, two carboxylic acid groups, one thioether linkage wikipedia.org |
This compound is a synthetic derivative where both primary amine functionalities of L-cystathionine are masked by Boc protecting groups. This modification is typically achieved by reacting L-cystathionine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. vaia.com The resulting this compound retains the core thioether structure of the parent molecule but with its nucleophilic amino groups temporarily inactivated.
The synthesis of L-cystathionine itself, and its protected forms, has been a subject of considerable research. A practical method for preparing L-cystathionine involves the thioalkylation of a protected L-cysteine derivative with a protected and activated L-homocysteine precursor. tandfonline.comtandfonline.com For instance, N-tert-butoxycarbonyl-L-cysteine tert-butyl ester can be reacted with (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester to yield a fully protected L-cystathionine derivative, which can then be deprotected to give L-cystathionine. tandfonline.comnih.gov This synthetic route allows for the production of high-purity L-cystathionine for various applications, including its subsequent conversion to this compound. tandfonline.comnih.gov
Strategic Importance of Protecting Groups in Complex Molecule Synthesis
The use of protecting groups is a fundamental strategy in organic synthesis, enabling chemists to achieve high yields and purity in multi-step reactions. wikipedia.orggenscript.com The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines, particularly in peptide synthesis.
The strategic importance of the Boc groups in this compound lies in several key advantages:
Stability and Orthogonality: The Boc group is stable under a variety of reaction conditions, including those used for peptide coupling. It is, however, readily cleaved under mildly acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.orgchemistrysteps.com This allows for selective deprotection of the amino groups without disturbing other acid-labile or base-labile protecting groups that might be present on the side chains of other amino acids in a growing peptide chain, a concept known as an orthogonal protection strategy. peptide.com
Prevention of Unwanted Reactions: The primary role of the Boc groups is to prevent the highly nucleophilic amino groups of cystathionine from participating in unwanted side reactions during peptide synthesis. altabioscience.com Without protection, these amino groups could react with the activated carboxyl group of the incoming amino acid, leading to a mixture of products and low yields of the desired peptide. altabioscience.com
Facilitating Controlled Synthesis: By controlling the protection and deprotection of the amino groups, chemists can dictate the sequence of amino acid addition in a precise, stepwise manner. wikipedia.org This is the essence of modern peptide synthesis, allowing for the creation of complex peptides with well-defined structures and functions. sigmaaldrich.com
The mechanism of Boc protection involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate, forming a carbamate (B1207046) linkage. vaia.com Deprotection proceeds via protonation of the carbonyl oxygen by a strong acid, followed by the cleavage of the tert-butyl group to form a stable tert-butyl cation, which then eliminates to isobutene, releasing the free amine and carbon dioxide. chemistrysteps.com
| Protecting Group | Chemical Name | Introduction Reagent | Cleavage Condition |
| Boc | tert-butoxycarbonyl | Di-tert-butyl dicarbonate ((Boc)₂O) vaia.com | Mild acid (e.g., Trifluoroacetic acid) chemistrysteps.com |
| Fmoc | 9-fluorenylmethyloxycarbonyl | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) iris-biotech.de |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O8S/c1-16(2,3)26-14(24)18-10(12(20)21)7-8-28-9-11(13(22)23)19-15(25)27-17(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBKMIZPKGMIEK-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116191 | |
| Record name | (3R,8S)-1-(1,1-Dimethylethoxy)-12,12-dimethyl-1,10-dioxo-11-oxa-5-thia-2,9-diazatridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64905-03-9 | |
| Record name | (3R,8S)-1-(1,1-Dimethylethoxy)-12,12-dimethyl-1,10-dioxo-11-oxa-5-thia-2,9-diazatridecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64905-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,8S)-1-(1,1-Dimethylethoxy)-12,12-dimethyl-1,10-dioxo-11-oxa-5-thia-2,9-diazatridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of Di Boc L Cystathionine
Selective Deprotection Strategies
The selective removal of the Boc protecting groups is a cornerstone of the synthetic utility of Di-Boc-L-cystathionine. This allows for the sequential unmasking of the two amino groups, enabling differential functionalization.
Acid-Mediated Removal of Boc Protecting Groups
The Boc group is renowned for its lability under acidic conditions, proceeding through a carbocationic intermediate to release isobutylene (B52900) and carbon dioxide. Trifluoroacetic acid (TFA) is a common reagent for this purpose, typically used in a solvent like dichloromethane (B109758) (DCM). The complete deprotection of both Boc groups from this compound can be achieved using a solution of TFA in DCM.
For a successful deprotection, the reaction conditions need to be carefully controlled to avoid potential side reactions. The concentration of the acid, reaction temperature, and time are critical parameters. For instance, a common procedure involves treating the protected amino acid with a solution of 25-50% TFA in DCM at room temperature.
| Reagent | Solvent | Temperature | Typical Reaction Time | Outcome |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours | Complete removal of both Boc groups |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | 0°C to Room Temperature | Varies | Complete removal of both Boc groups |
This table provides a general overview of common acidic conditions for the complete deprotection of Boc groups.
Selective mono-deprotection, the removal of only one of the two Boc groups, presents a greater synthetic challenge. Achieving this often requires careful titration of the acid, lower temperatures, and diligent reaction monitoring to isolate the mono-protected intermediate. The subtle differences in the chemical environment of the two amino groups in cystathionine (B15957) can sometimes be exploited to achieve a degree of selectivity, although this is often challenging and can lead to a mixture of products.
Orthogonal Deprotection for Differential Reactivity
A more robust approach to achieving differential reactivity is through an orthogonal protection strategy. This involves using protecting groups that can be removed under different chemical conditions. While this compound itself does not possess orthogonal protecting groups, it is a precursor for creating such differentiated molecules.
For instance, after the complete removal of both Boc groups, one of the resulting free amino groups can be selectively re-protected with a different protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is stable to acidic conditions used to remove Boc groups but is readily cleaved by a base, typically piperidine. This creates an orthogonally protected L-cystathionine derivative where one amino group can be unmasked with acid and the other with a base, allowing for precise, stepwise synthetic manipulations.
The synthesis of orthogonally protected lanthionines, which are key components of lantibiotics, often relies on such strategies starting from protected cystathionine or its precursors.
Stereochemical Integrity During Chemical Transformations
Maintaining the stereochemical integrity of the chiral centers in L-cystathionine is paramount during chemical transformations. The L-configuration at both α-carbons is crucial for the biological activity of the final products.
Acid-mediated deprotection of Boc groups is generally considered to be a mild method that does not typically lead to racemization of the adjacent chiral center. The mechanism of Boc removal does not involve the abstraction of the α-proton, which is the primary pathway for racemization. However, prolonged exposure to strong acids or elevated temperatures should be avoided as it can potentially lead to undesired side reactions that might compromise stereochemical purity.
It is crucial to employ analytical techniques such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents to confirm the stereochemical purity of the products after deprotection and subsequent derivatization steps. Studies on the synthesis of lanthionine (B1674491) and its derivatives emphasize the importance of stereocontrol throughout the synthetic sequence.
Derivatization Reactions for Functional Group Modification
Once one or both of the amino groups of L-cystathionine are deprotected, they become available for a variety of derivatization reactions. These modifications are essential for building more complex molecules, such as peptides or other bioactive compounds.
A primary application of deprotected cystathionine is in peptide synthesis. The free amino group can be coupled with a protected amino acid using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). This allows for the incorporation of the cystathionine moiety into a peptide chain.
Furthermore, the thioether linkage in the cystathionine side chain can also be a site for chemical modification, although this is less common than reactions involving the amino and carboxyl groups. For example, oxidation of the thioether to a sulfoxide (B87167) or sulfone can be achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Such modifications can alter the physicochemical properties and biological activity of the resulting molecule.
Applications in Peptide Chemistry and Biomimetic Design
Integration into Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient and stepwise assembly of peptide chains on a solid support. The use of protected amino acid derivatives is fundamental to this process, preventing unwanted side reactions and ensuring the correct sequence is assembled.
Di-Boc-L-cystathionine functions as a specialized building block in SPPS. The tert-butoxycarbonyl (Boc) protecting groups on both amino functions allow for its controlled incorporation into a growing peptide chain. The Boc group is a widely used acid-labile protecting group in peptide synthesis. Its presence prevents the alpha-amino group from participating in premature peptide bond formation. The di-protected nature of this compound makes it suitable for specific positions within a peptide sequence where a thioether linkage is desired.
The integration of this building block allows for the synthesis of peptides with non-natural thioether bridges, which can confer unique structural and functional properties. The synthesis of complex peptides, including those with cyclic or branched architectures, can be facilitated by the use of such specialized amino acid derivatives.
Common coupling reagents and their typical solvents are outlined in the table below:
| Coupling Reagent | Abbreviation | Typical Solvent(s) | Key Characteristics |
| Dicyclohexylcarbodiimide (B1669883) / N-Hydroxybenzotriazole | DCC/HOBt | Dichloromethane (B109758) (DCM), N,N-Dimethylformamide (DMF) | Historically significant, effective, but can lead to the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove. |
| Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) | BOP | DMF | Highly efficient, but produces a carcinogenic byproduct (HMPA). |
| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | DMF | A safer alternative to BOP with similar efficiency. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | DMF | One of the most common and effective coupling reagents, known for rapid reaction times and minimal side reactions. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | DMF | Highly effective for difficult couplings, including sterically hindered amino acids. |
The choice of coupling strategy can depend on the specific peptide sequence and the position of the this compound residue. For instance, coupling to a sterically hindered N-terminus may necessitate the use of a more potent activating agent like HATU. In situ neutralization protocols, where the deprotection of the N-terminal Boc group and the subsequent coupling are performed in a single step, can also enhance efficiency by minimizing side reactions such as diketopiperazine formation.
Disulfide Bond Mimicry through Thioether Bridge Formation
Disulfide bonds are crucial for the structural integrity and biological activity of many peptides and proteins. However, their susceptibility to reduction can limit the therapeutic potential of peptide-based drugs. Replacing a disulfide bond with a stable thioether bridge, such as that provided by a cystathionine (B15957) residue, is a valuable strategy to overcome this limitation.
This compound is an ideal precursor for the synthesis of cyclic peptides containing a thioether bridge. The synthesis of such peptides typically involves the incorporation of two orthogonally protected amino acids that will form the bridge. In the context of using a pre-formed cystathionine building block, the synthesis is more direct.
A common approach involves synthesizing a linear peptide on a solid support that contains the this compound residue. Subsequent cyclization can be achieved through various strategies, including on-resin or solution-phase methods, after the removal of the appropriate protecting groups. The use of orthogonally protected cystathionine building blocks allows for precise control over the cyclization process.
The replacement of a disulfide bond with a thioether bridge has significant implications for the physicochemical properties of a peptide. Thioether bonds are chemically more stable than disulfide bonds, particularly in reducing environments, which can lead to a longer plasma half-life for therapeutic peptides.
| Property | Disulfide Bridge (-S-S-) | Thioether Bridge (-S-CH2-) |
| Chemical Stability | Susceptible to reduction and oxidation. | Stable to a wider range of chemical conditions, including reducing agents. |
| Bond Length | Approximately 2.05 Å | C-S bond is ~1.8 Å and C-C bond is ~1.54 Å |
| Bond Angle | C-S-S angle is ~104° | C-S-C angle is ~100° |
| Conformational Flexibility | More flexible due to rotation around the S-S bond. | More rigid, leading to greater conformational constraint. |
| Biological Half-life | Can be a limiting factor for in vivo applications. | Generally leads to an increased biological half-life. |
Development of Conformationally Constrained Peptide Analogues
Restricting the conformational flexibility of a peptide is a widely employed strategy in medicinal chemistry to enhance its biological activity and selectivity. The introduction of cyclic structures or non-natural amino acids can lock a peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target.
This compound can be used to create conformationally constrained peptide analogues. The thioether bridge can act as a covalent linker to cyclize a peptide chain, thereby reducing its flexibility. The length and nature of the bridge can be precisely controlled through the synthesis of the cystathionine building block, allowing for the fine-tuning of the peptide's conformational properties.
The synthesis of such analogues allows for a systematic exploration of the structure-activity relationship of a peptide. By varying the position and nature of the conformational constraint, it is possible to identify analogues with improved affinity, selectivity, and metabolic stability.
Precursor for Lanthionine (B1674491) and β-Methyllanthionine Analogues
Extensive research into the chemical synthesis of lanthionine and its analogues, such as β-methyllanthionine, has revealed a variety of effective precursors and methodologies. These non-proteinogenic amino acids are crucial components of lantibiotics, a class of peptide antibiotics with significant therapeutic potential. Common synthetic strategies include the ring-opening of serine β-lactones, hetero-conjugate addition of cysteine to dehydroalanine, and sulfur extrusion from cystine. mdpi.com
However, a thorough review of the scientific literature does not indicate that this compound is utilized as a direct precursor for the synthesis of either lanthionine or β-methyllanthionine analogues. The established synthetic routes to these thioether amino acids predominantly start from simpler, more readily available building blocks like protected cysteine, serine, and threonine derivatives.
While Boc (tert-butoxycarbonyl) protecting groups are fundamental in modern peptide chemistry for the temporary protection of amino functionalities, the specific compound this compound has not been identified as a starting material in the key transformations leading to lanthionine or its derivatives. sigmaaldrich.com The chemical structure of cystathionine, a thioether itself, does not lend itself to the typical synthetic pathways that construct the lanthionine backbone, which generally involve the formation of a new thioether linkage.
Current research on the synthesis of lanthionine and β-methyllanthionine continues to focus on optimizing existing methods and developing novel stereoselective approaches to access these complex structures for their incorporation into synthetic peptides and for the exploration of their biological activities. These efforts primarily involve the use of orthogonally protected amino acid derivatives that allow for precise control over the formation of the characteristic thioether bridges of lantibiotics.
Mechanistic Studies Involving Di Boc L Cystathionine Scaffolds
Elucidation of Reaction Mechanisms in Synthetic Pathways
The use of protected amino acid derivatives is fundamental to modern peptide synthesis and the construction of complex organic molecules. Di-Boc-L-cystathionine is an exemplary scaffold in this regard, where the Boc groups play a critical role in directing and clarifying reaction pathways.
In multi-step syntheses, protecting reactive functional groups is essential to prevent unwanted side reactions. The two Boc groups in this compound "mask" the nucleophilic amino groups, thereby allowing chemists to perform reactions selectively on other parts of the molecule, such as the carboxylic acid groups. By controlling the sequence of deprotection and coupling steps, a clear, stepwise reaction pathway can be executed.
Research into the synthesis of novel thioether-containing amino acids and peptides utilizes protected derivatives to build the molecular backbone. For instance, orthogonally-protected cystathionine (B15957) building blocks are employed in solid-phase peptide synthesis to create stable thioether bridges as substitutes for reducible disulfide bonds. nih.gov This synthetic strategy not only yields more robust peptides but also helps in understanding the conformational effects of thioether linkages compared to disulfide bonds. The protected nature of the cystathionine scaffold is key to achieving these specific chemical transformations in a controlled manner.
Furthermore, protected intermediates are invaluable for preparing specific reactants needed to probe reaction mechanisms. Manipulation of N-protected derivatives can yield intermediates like ω-iodoamino acids, which are subsequently used in thioalkylation reactions with sulfur nucleophiles. researchgate.net The stability and predictable reactivity of the Di-Boc protected scaffold ensure that the subsequent mechanistic investigations are not complicated by unintended reactions involving the amino groups.
Design of Probes for Pyridoxal Phosphate (PLP)-Dependent Enzyme Studies
Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for the catalysis of a wide array of reactions in amino acid metabolism, including transamination, decarboxylation, and elimination/substitution reactions. researchgate.net Enzymes that utilize PLP are critical targets for therapeutic intervention and biochemical investigation. This compound provides an ideal starting scaffold for the rational design of molecular probes and inhibitors for these enzymes, particularly those involved in sulfur amino acid metabolism.
The design of such probes often requires chemical modification of the basic amino acid structure to incorporate reporter groups (e.g., fluorescent tags) or moieties that can covalently bind to the enzyme's active site. The Boc protecting groups on the cystathionine scaffold are instrumental in this process, as they prevent the highly reactive amino groups from interfering with the chemical steps required to attach these modifications. Once the desired modifications are in place, the Boc groups can be removed under specific conditions to yield the final, active probe.
Cystathionine β-synthase (CBS) is a key PLP-dependent enzyme that catalyzes the first step in the reverse transsulfuration pathway: the condensation of serine and homocysteine to form cystathionine. wikipedia.org As a central node in sulfur metabolism, its dysfunction is linked to various diseases, making it an important drug target. nih.govnih.gov
The catalytic mechanism of CBS involves a series of intermediates bound to the PLP cofactor. The reaction begins with the formation of a Schiff base between the amino group of serine and PLP, followed by the elimination of water to form an amino-acrylate intermediate. wikipedia.org Homocysteine's thiolate then attacks this intermediate, leading to the formation of cystathionine. wikipedia.org
A rationally designed inhibitor based on the this compound scaffold could target this mechanism in several ways:
Competitive Inhibition: A molecule that mimics the structure of the substrates (serine and homocysteine) or the product (cystathionine) could bind to the active site and prevent the natural substrates from binding. A deprotected derivative of a modified cystathionine scaffold could act as such a competitive inhibitor.
Mechanism-Based Inactivation: The cystathionine scaffold could be modified to include a latent reactive group. This "suicide substrate" would be processed by the enzyme through the initial steps of its catalytic cycle, which would then unmask the reactive group, leading to an irreversible covalent modification of the active site and permanent inactivation of the enzyme.
The development of such specific inhibitors relies on the chemical tractability of scaffolds like this compound, which allows for the precise placement of functional groups designed to interact with the enzyme's active site.
| Property | Description |
| Enzyme Name | Cystathionine β-Synthase (CBS) |
| EC Number | 4.2.1.22 |
| Cofactors | Pyridoxal 5'-phosphate (PLP), Heme |
| Reaction Catalyzed | L-serine + L-homocysteine → L-cystathionine + H₂O |
| Metabolic Pathway | Reverse Transsulfuration |
| Physiological Role | Regulates homocysteine levels, produces cysteine for glutathione (B108866) synthesis. nih.govmdpi.com |
| Allosteric Activator | S-adenosyl-L-methionine (SAM) |
| Inhibition Principle | Inhibitors can act as substrate mimics (competitive) or mechanism-based inactivators by targeting the PLP-dependent catalytic cycle. |
This compound is a foundational molecule for synthesizing substrate analogues to study enzymes that recognize or process thioether-containing molecules. A prominent application is the replacement of disulfide bonds in peptides with stable thioether bridges to enhance their biological stability without drastically altering their three-dimensional structure. nih.gov
This strategy has been successfully applied to the complement inhibitor compstatin. By using orthogonally-protected cystathionine building blocks during solid-phase synthesis, researchers created analogues where the native disulfide bond was replaced by a reduction-resistant thioether bond. nih.gov These analogues largely retained their high affinity for their biological target and potent inhibitory activity. nih.gov
This work serves as a powerful demonstration of how a protected cystathionine scaffold can be used to generate substrate analogues. These stable analogues allow for detailed structural and functional studies of peptide-protein interactions that would be complicated by the chemical lability of a disulfide bond. The findings provide insight into the specific conformational requirements for biological activity and demonstrate that a thioether can effectively mimic the structural role of a disulfide bond.
| Feature | Disulfide Bond (-S-S-) | Thioether Bond (-S-CH₂-) |
| Chemical Nature | Covalent bond between two thiol groups. | Covalent bond between a thiol and an alkyl group. |
| Stability | Labile; susceptible to reduction by agents like glutathione. | Highly stable; resistant to biological reduction. nih.gov |
| Structural Impact | Constrains peptide conformation; dihedral angle of ~90°. | Constrains peptide conformation with minimal structural perturbation compared to disulfide. nih.gov |
| Application | Native structural element in many proteins and peptides. | Used to create more stable peptide analogues for therapeutic and research purposes. nih.gov |
Investigations into Stereocontrol in Thioether Bond Formation
Stereocontrol—the ability to control the three-dimensional arrangement of atoms during a chemical reaction—is a central goal of organic synthesis. The use of chiral building blocks, such as this compound, is a primary strategy for achieving this control.
The "L" designation in this compound signifies that the stereocenters within the molecule have a specific, naturally occurring configuration. When this molecule is used as a scaffold in a synthetic sequence, it carries its inherent stereochemical information into the final product, ensuring the stereopurity of those specific centers.
This principle, known as substrate-controlled synthesis, is fundamental to investigating stereocontrol. The existing chiral centers in the this compound backbone can influence the stereochemical outcome of new bonds formed nearby. For example, if a reaction creates a new stereocenter adjacent to one of the existing chiral carbons of the cystathionine scaffold, the chiral environment created by the scaffold can favor the formation of one stereoisomer over the other. This diastereoselective influence is a key area of investigation in asymmetric synthesis. By using a stereochemically defined scaffold like this compound, chemists can systematically study how existing chirality directs the formation of new stereocenters during the construction of thioether-containing molecules.
Advanced Analytical Characterization in Research of Di Boc L Cystathionine
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and composition of a compound. For Di-Boc-L-cystathionine, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
NMR spectroscopy is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C NMR are routinely used to verify the successful synthesis of this compound by confirming the presence of the tert-butoxycarbonyl (Boc) protecting groups and the integrity of the L-cystathionine backbone.
In ¹H NMR, the protons of the two Boc groups typically appear as a prominent singlet in the upfield region of the spectrum. The protons on the cystathionine (B15957) skeleton give rise to more complex multiplets due to spin-spin coupling.
In ¹³C NMR, the carbons of the Boc groups produce characteristic signals, including those for the quaternary carbon and the methyl carbons. The carbonyl carbons of the urethane (B1682113) linkage in the Boc groups have a distinct chemical shift, which is readily distinguishable from the carboxylic acid carbons of the cystathionine moiety. mdpi.com
While specific spectral data for this compound is not widely published, data for a closely related, fully protected derivative, N,N'-di-Boc-L-cystathionine di-tert-butyl ester, provides valuable insight into the expected chemical shifts. tandfonline.com
Table 1: Representative NMR Data for a Protected L-Cystathionine Derivative (N,N'-di-Boc-L-cystathionine di-tert-butyl ester in CDCl₃) tandfonline.com
| Nucleus | Chemical Shift (δ) in ppm | Description |
|---|---|---|
| ¹H NMR | 1.46 (18H, s), 1.49 (18H, s) | Protons of the tert-butyl groups (from Boc and tert-butyl esters) |
| 1.81–3.04 (m) | Methylene and methine protons of the cystathionine backbone | |
| 4.25–4.45 (m) | Methine protons (α-carbons) of the cystathionine backbone | |
| 5.08–5.38 (m) | NH protons of the Boc-protected amine groups | |
| ¹³C NMR | 28.0, 28.3 | Methyl carbons of the tert-butyl groups |
| 32.9, 34.8 | Methylene carbons of the cystathionine backbone | |
| 53.3, 53.9 | Methine carbons (α-carbons) of the cystathionine backbone | |
| 79.8, 79.9, 82.2, 82.6 | Quaternary carbons of the tert-butyl groups | |
| 155.2, 155.4 | Carbonyl carbons of the Boc protecting groups |
This data corresponds to N,N'-di-Boc-L-cystathionine di-tert-butyl ester, a fully protected derivative.
Mass Spectrometry (MS) (e.g., ESI-MS for precise mass determination)
Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing protected amino acids, as it typically generates intact molecular ions ([M+H]⁺, [M+Na]⁺, or [M-H]⁻), minimizing fragmentation in the source. researchgate.net
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to calculate the elemental formula with high confidence. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. N-Boc protected compounds exhibit characteristic fragmentation patterns, often involving the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) upon collision-induced dissociation (CID). nih.gov
Table 2: Representative ESI-MS Data for a Protected L-Cystathionine Derivative (N,N'-di-Boc-L-cystathionine di-tert-butyl ester) tandfonline.com
| Ion Type | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|
| [M+H]⁺ | 535.3077 (Experimental) | Protonated molecular ion |
| 535.3053 (Calculated for C₂₅H₄₇N₂O₈S) | Theoretical exact mass |
This data corresponds to N,N'-di-Boc-L-cystathionine di-tert-butyl ester, a fully protected derivative.
Chromatographic Techniques for Analysis and Purification
Chromatography is essential for both the purification of synthesized this compound and the analytical assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For a protected amino acid like this compound, different HPLC modes can be used to assess chemical and enantiomeric purity.
Reverse-Phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of this compound. The introduction of two hydrophobic Boc groups makes the molecule significantly less polar than its parent compound, L-cystathionine, rendering it ideal for separation on a nonpolar stationary phase, such as octadecyl-silica (C18).
The analysis typically involves a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient elution of the compound and the separation of any impurities. nih.gov Purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.
It is crucial to confirm that the stereochemical integrity of the L-center is maintained throughout the synthesis of this compound. Chiral HPLC is the definitive method for determining the enantiomeric purity of the compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation. mdpi.com
Direct enantioselective analysis of N-protected amino acids is achievable on CSPs based on macrocyclic glycopeptides, such as teicoplanin. sigmaaldrich.com These phases are compatible with a range of mobile phases and are particularly effective for separating the enantiomers of polar and ionic compounds. sigmaaldrich.comsigmaaldrich.com In many cases using these types of CSPs, the D-enantiomer is more strongly retained and therefore has a longer retention time than the L-enantiomer. sigmaaldrich.com The enantiomeric excess (e.e.) is calculated by comparing the peak areas of the two enantiomers, providing a quantitative measure of the enantiomeric purity.
Pre- and Post-Column Derivatization Approaches
In High-Performance Liquid Chromatography (HPLC), the detection of this compound can be challenging due to its lack of a strong native chromophore or fluorophore. To overcome this limitation and enhance detection sensitivity and selectivity, pre-column or post-column derivatization techniques are employed. actascientific.comchromatographyonline.com These methods involve reacting the analyte with a reagent to form a derivative that is more easily detectable by UV-Vis or fluorescence detectors. actascientific.com
Pre-column derivatization occurs before the sample is injected into the HPLC system. actascientific.com This approach offers the advantage of separating excess reagent and by-products from the derivatized analyte during the chromatographic run. nih.gov Common reagents for amino groups, such as o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl), could theoretically be used, although the bulky Boc protecting groups on this compound may sterically hinder these reactions or the protecting groups might be removed during sample preparation. nih.govcreative-proteomics.com The choice of reagent depends on the specific analytical goals, such as desired sensitivity and the type of detector available. chromatographyonline.com
Post-column derivatization involves introducing the derivatizing reagent into the mobile phase after the analytical column but before the detector. creative-proteomics.com This technique is advantageous as it avoids potential issues with multiple derivative products and does not alter the chromatography of the original analyte. actascientific.com For a compound like this compound, a post-column reaction could be designed to cleave the Boc groups, followed by reaction of the freed amino groups with a reagent like ninhydrin (B49086) or OPA. nih.gov This approach, however, requires a more complex instrumental setup, including an additional pump and a reaction coil. actascientific.com
| Derivatization Approach | Reagent Example | Principle | Advantages | Disadvantages |
|---|---|---|---|---|
| Pre-Column | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Reacts with primary and secondary amines to form highly fluorescent adducts before HPLC injection. actascientific.comnih.gov | High sensitivity; excess reagent can be separated chromatographically. nih.gov | Potential for multiple derivative products; derivatization reaction must be complete. |
| Pre-Column | o-phthaldialdehyde (OPA) | Reacts with primary amino groups in the presence of a thiol to form fluorescent isoindole derivatives. chromatographyonline.com | Fast reaction; automated; good for primary amines. chromatographyonline.com | Derivatives can be unstable; does not react with secondary amines. nih.gov |
| Post-Column | Ninhydrin | Reacts with primary and secondary amines at elevated temperature to produce a colored compound (Ruhemann's purple) detected by UV-Vis. nih.gov | Well-established method; reacts with both primary and secondary amines. | Requires a post-column reactor and heating; can lead to band broadening. |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com However, amino acids and their protected derivatives like this compound are generally non-volatile due to their polar nature and high molecular weight. sigmaaldrich.com Therefore, derivatization is a mandatory step to convert them into thermally stable and volatile compounds suitable for GC analysis. sigmaaldrich.com
The process typically involves a two-step derivatization. First, the carboxyl groups are esterified (e.g., with methanol or isopropanol (B130326) under acidic conditions). Second, the amino groups are acylated. For this compound, the amino groups are already protected. However, the derivatization conditions must be carefully chosen to avoid the cleavage of the acid-labile Boc groups. A common alternative for amino acids is silylation, which targets active hydrogens on amino, carboxyl, and hydroxyl groups. sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture than traditional trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com The resulting volatile derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on characteristic fragmentation patterns. sigmaaldrich.com
| Derivatization Method | Reagent Example | Target Functional Group(s) | Key Characteristics of Derivative |
|---|---|---|---|
| Silylation | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | -COOH, -NH2, -OH, -SH | Forms stable TBDMS derivatives; less moisture sensitive than TMS derivatives. sigmaaldrich.com |
| Esterification followed by Acylation | Isopropyl Alcohol/HCl; Trifluoroacetic Anhydride (TFAA) | -COOH; -NH2, -OH | Creates volatile esters and amides; requires careful control to prevent Boc group cleavage. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic syntheses, including the preparation of this compound. researchgate.netnih.gov It is used to quickly assess the consumption of starting materials, the formation of the desired product, and the presence of any by-products. nih.gov
In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel) at different time intervals. The plate is then developed in an appropriate solvent system that provides good separation between the reactants and the product. The spots are visualized, often using a UV lamp (if the compounds are UV-active) or by staining with a suitable reagent such as potassium permanganate (B83412) or ninhydrin (after deprotection). The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. nih.gov Once the reaction is complete, TLC can also aid in optimizing the solvent system for purification by column chromatography. researchgate.net
| Compound | Hypothetical Rf Value | Visualization Method | Observation During Reaction |
|---|---|---|---|
| L-Cystathionine (Starting Material) | 0.15 | Ninhydrin stain | Spot intensity decreases over time. |
| Di-tert-butyl dicarbonate (B1257347) (Boc2O) | 0.85 | Potassium permanganate stain | Spot intensity decreases over time. |
| This compound (Product) | 0.60 | Potassium permanganate stain | Spot appears and its intensity increases over time. |
X-Ray Diffraction for Solid-State Conformational Analysis
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov While L-cystathionine's crystal structure has been studied, the analysis of its Di-Boc protected form would provide critical insights into how the bulky tert-butoxycarbonyl (Boc) groups influence the molecular conformation and intermolecular interactions. nih.govnih.gov
For XRD analysis, a high-quality single crystal of this compound is required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This data reveals exact bond lengths, bond angles, and torsion angles. nih.gov
In the case of this compound, XRD would elucidate the preferred conformation of the cystathionine backbone and the orientation of the two Boc groups. It would also detail the hydrogen bonding networks and other intermolecular forces that dictate the crystal packing. ua.pt Such information is invaluable for understanding the steric and electronic effects of the Boc protecting groups, which can influence the molecule's reactivity and behavior in subsequent synthetic steps. researchgate.net
| Crystallographic Parameter | Hypothetical Data for this compound | Information Provided |
|---|---|---|
| Crystal System | Monoclinic | The basic shape of the unit cell. |
| Space Group | P2₁ | The symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.2 Å, b = 5.8 Å, c = 21.5 Å, β = 95.1° | The size of the repeating unit in the crystal lattice. |
| Key Torsion Angle (e.g., Cβ-S-Cγ-Cδ) | -75° | Defines the conformation around the thioether linkage. |
| Hydrogen Bonds | N-H···O=C (carbamate) | Describes specific intermolecular interactions stabilizing the crystal structure. |
Computational and Theoretical Investigations of Di Boc L Cystathionine
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling, particularly through the use of molecular mechanics (MM), is a powerful tool for exploring the conformational landscape of flexible molecules like Di-Boc-L-cystathionine. The presence of two bulky tert-butyloxycarbonyl (Boc) protecting groups, in addition to the inherent flexibility of the cystathionine (B15957) backbone, gives rise to a multitude of possible three-dimensional arrangements.
Conformational analysis of this compound would involve systematically rotating the rotatable bonds to generate a comprehensive set of possible conformers. The energy of each conformer is then calculated using a force field, which is a set of empirical functions that describe the potential energy of a system of atoms. By identifying the low-energy conformers, it is possible to predict the most probable shapes the molecule will adopt in solution. rsc.orgrsc.org
The key dihedral angles that would define the conformational space of this compound include those around the Cα-Cβ and Cβ-S bonds of both amino acid residues, as well as the torsions associated with the Boc protecting groups. The steric hindrance imposed by the bulky Boc groups is expected to significantly influence the preferred conformations, likely favoring more extended arrangements to minimize non-bonded interactions. researchgate.net A hypothetical energy profile of the key dihedral angles would reveal the energetic barriers between different conformations and the relative stability of each.
Interactive Data Table: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle 1 (degrees) | Dihedral Angle 2 (degrees) | Dihedral Angle 3 (degrees) | Relative Energy (kcal/mol) |
| 1 | 180 | 180 | 60 | 0.0 |
| 2 | -60 | 180 | 60 | 1.2 |
| 3 | 60 | 180 | -60 | 1.5 |
| 4 | 180 | 60 | 180 | 2.8 |
| 5 | -60 | -60 | 60 | 4.1 |
Note: This data is illustrative and intended to represent the type of information obtained from a molecular mechanics conformational search.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure of this compound. Unlike molecular mechanics, DFT explicitly considers the electrons in a system, allowing for the prediction of a wide range of electronic properties. mdpi.comfrontiersin.org
For this compound, DFT calculations can be employed to determine its optimized geometry, which corresponds to the lowest energy arrangement of its atoms. Furthermore, these calculations can provide valuable information about the molecule's reactivity through the analysis of its frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. nih.govnih.gov
Moreover, DFT can be used to compute the electrostatic potential surface of this compound. This surface illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. researchgate.net
Interactive Data Table: Hypothetical DFT-Calculated Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.2 D |
| Mulliken Charge on Sulfur | -0.15 e |
Note: This data is illustrative and represents typical outputs from DFT calculations on a molecule of this nature.
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Enzyme-Substrate Modeling (in relation to protected derivatives as enzyme interaction models)
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a powerful approach to studying the interactions of molecules like this compound within the complex environment of an enzyme's active site. nih.govresearchgate.net In a QM/MM simulation, the system is partitioned into two regions: a smaller, chemically active region (the QM region) that is treated with a high-level quantum mechanical method, and a larger surrounding region (the MM region), typically the rest of the protein and solvent, which is described by a more computationally efficient molecular mechanics force field. consensus.appacs.orgwordpress.com
While this compound itself is not a natural substrate for enzymes that process L-cystathionine, it can serve as a valuable model for studying enzyme-substrate interactions. The bulky Boc groups can prevent the molecule from undergoing a chemical reaction, allowing researchers to isolate and study the initial binding events and the conformational changes that occur upon binding. nih.govresearchgate.netspringernature.com
Interactive Data Table: Hypothetical QM/MM Interaction Energies for this compound in an Enzyme Active Site
| Active Site Residue | Interaction Energy (kcal/mol) |
| Arginine 123 | -5.8 |
| Aspartate 57 | -4.2 |
| Tyrosine 115 | -3.1 |
| Glycine 56 | -1.5 |
| Total | -14.6 |
Note: This data is illustrative and represents the type of information that can be obtained from QM/MM calculations to quantify the contributions of individual residues to ligand binding.
Future Research Trajectories for Di Boc L Cystathionine Derivatives
Exploration of Novel and Greener Synthetic Methodologies
The synthesis of protected amino acids like Di-Boc-L-cystathionine is fundamental to their application in peptide synthesis and medicinal chemistry. Future research is expected to focus on developing more efficient, sustainable, and environmentally friendly synthetic routes.
Current synthetic approaches for protected cystathionines often involve multi-step procedures that may utilize hazardous reagents and organic solvents. A described method for synthesizing differently protected cystathionines involves the reaction of γ-bromohomoalanine with cysteine derivatives in an ethyl acetate/water two-phase system. nih.gov While effective, this method still relies on organic solvents.
Future research trajectories will likely concentrate on minimizing the environmental impact of these syntheses. One promising avenue is the adoption of aqueous-phase synthesis. This approach aligns with the principles of green chemistry by reducing the reliance on volatile organic compounds. Furthermore, the development of chemoenzymatic methods, where enzymes are used to catalyze key steps in the synthetic pathway, could offer a highly selective and environmentally benign alternative. For instance, enzymes could be engineered to facilitate the formation of the thioether bond in cystathionine (B15957) from protected precursors in an aqueous medium.
Another area of exploration is the development of one-pot synthesis protocols. These procedures, where multiple reaction steps are carried out in the same reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps, thereby saving time, resources, and reducing waste.
| Methodology | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Conventional Synthesis | Multi-step synthesis often involving organic solvents and protecting group manipulations. | Established and reliable. | Improving yields and reducing side reactions. |
| Aqueous-Phase Synthesis | Utilizing water as the primary solvent for the reaction. | Reduced environmental impact, improved safety. | Development of water-soluble catalysts and reagents. |
| Chemoenzymatic Synthesis | Employing enzymes to catalyze specific steps in the synthesis. | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for specific transformations. |
| One-Pot Synthesis | Performing multiple reaction steps in a single vessel. | Increased efficiency, reduced waste, and cost-effectiveness. | Designing reaction sequences that are compatible with a single set of conditions. |
Diversification of Applications in Biologically Active Peptide Mimetics
Peptide mimetics are compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as enhanced stability and bioavailability. biosyn.com this compound is a promising precursor for the synthesis of novel peptide mimetics due to the unique structural features of the cystathionine backbone.
The thioether linkage in cystathionine is more stable to enzymatic degradation than the disulfide bond found in cystine. This property makes cystathionine an attractive replacement for disulfide bridges in peptides, potentially leading to more stable and longer-acting therapeutic agents. Future research will likely explore the incorporation of this compound into peptides to create cyclic analogues with constrained conformations. These conformationally restricted peptides can exhibit higher receptor binding affinity and selectivity.
Furthermore, the cystathionine scaffold can be used to develop non-peptide mimetics. The flexible thioether bridge allows for the synthesis of a variety of macrocyclic structures that can be designed to interact with specific biological targets. Research in this area will focus on synthesizing libraries of cystathionine-based peptide mimetics and screening them for biological activity against a range of targets, including receptors and enzymes.
| Type of Peptide Mimetic | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Disulfide Bond Isosteres | Replacing disulfide bonds in peptides with a stable thioether linkage from cystathionine. | Increased metabolic stability and resistance to reduction. | Synthesis of known bioactive peptides with this modification to evaluate improved properties. |
| Cyclic Peptide Analogues | Using cystathionine to create conformationally constrained cyclic peptides. | Enhanced receptor affinity and selectivity. | Design and synthesis of novel cyclic peptides targeting specific protein-protein interactions. |
| Macrocyclic Scaffolds | Utilizing the cystathionine backbone to create diverse macrocyclic compounds. | Potential for novel biological activities and improved pharmacokinetic profiles. | Combinatorial synthesis and high-throughput screening of macrocycle libraries. |
Rational Design and Synthesis of Enzyme Modulators and Chemical Biology Probes
Cystathionine is a key intermediate in the transsulfuration pathway, which is crucial for sulfur metabolism in many organisms. researchgate.net Enzymes involved in this pathway, such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), are important therapeutic targets. mdpi.commdpi.com Derivatives of this compound can be rationally designed to act as modulators of these enzymes.
Future research will focus on the synthesis of cystathionine analogues that can act as inhibitors or activators of CBS and CSE. For example, modifications to the cystathionine structure could lead to compounds that bind to the active site of these enzymes with high affinity and specificity. The Boc protecting groups on this compound provide convenient handles for the introduction of various functional groups to explore structure-activity relationships.
In addition to enzyme modulators, this compound derivatives can be developed as chemical biology probes to study the function of enzymes in the transsulfuration pathway. byethost10.com These probes could be fluorescently labeled or tagged with biotin (B1667282) to allow for the visualization and isolation of their target enzymes. Such tools would be invaluable for understanding the role of sulfur metabolism in health and disease.
| Molecule Type | Design Strategy | Potential Application | Research Focus |
|---|---|---|---|
| Enzyme Inhibitors | Design of substrate analogues that bind tightly to the active site of CBS or CSE. | Therapeutic agents for diseases associated with dysregulated sulfur metabolism. | Synthesis and screening of a library of cystathionine derivatives for inhibitory activity. |
| Enzyme Activators | Design of allosteric modulators that enhance the activity of target enzymes. | Treatment of conditions caused by enzyme deficiencies. | Computational modeling and rational design of activators. |
| Chemical Biology Probes | Attachment of reporter groups (e.g., fluorophores, biotin) to the cystathionine scaffold. | Tools for studying enzyme localization, activity, and interactions in living systems. nih.govrsc.org | Development of probes with high selectivity and sensitivity for their target enzymes. |
Development of Advanced Analytical Techniques for Complex Oligomers Incorporating Boc-Protected Cystathionine
As more complex molecules incorporating Boc-protected cystathionine are synthesized, there will be a growing need for advanced analytical techniques to characterize them. The analysis of these compounds can be challenging due to the lability of the Boc protecting groups and the complexity of the resulting oligomers.
Future research in this area will likely focus on the development of novel mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy methods. In MS, techniques such as on-column H/D exchange HPLC/ESI/MS could be further developed to provide more detailed structural information about these molecules, including the location of the Boc groups. researchgate.net The inherent instability of Boc groups under certain MS conditions necessitates the development of softer ionization methods and fragmentation techniques that can preserve the integrity of the molecule while still providing sufficient structural information. ias.ac.in
In NMR spectroscopy, the development of new pulse sequences and labeling strategies will be crucial for the unambiguous assignment of signals in complex oligomers. rsc.org The presence of the thioether linkage in cystathionine can provide a unique spectroscopic handle for structural studies. ucl.ac.uk Advanced NMR techniques could be used to study the conformation and dynamics of these molecules in solution, providing insights into their biological function.
| Analytical Technique | Challenge | Future Research Direction |
|---|---|---|
| Mass Spectrometry (MS) | Lability of Boc protecting groups during ionization and fragmentation. | Development of soft ionization techniques and controlled fragmentation methods (e.g., electron-transfer dissociation) to minimize loss of protecting groups. ias.ac.in |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Signal overlap and complexity in large oligomers. | Application of higher-field magnets, cryoprobes, and advanced multi-dimensional NMR experiments for improved resolution and sensitivity. rsc.org |
| High-Performance Liquid Chromatography (HPLC) | Separation of closely related isomers and byproducts. | Development of new stationary phases and mobile phase conditions for improved chromatographic resolution of complex mixtures. almacgroup.com |
| Purity and Impurity Profiling | Quantification of impurities in the final product. | Implementation of quantitative NMR (qNMR) and highly sensitive MS techniques for accurate purity assessment. biosynth.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Di-Boc-L-cystathionine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sequential Boc protection of the amine and thiol groups of L-cystathionine. Purification steps include liquid-liquid extraction to remove byproducts (e.g., diethylammonium chloride) and column chromatography. Purity is validated via TLC (retention factor comparison) and HPLC (peak integration >95%) . For reproducibility, document reaction conditions (temperature, solvent ratios) and characterize intermediates using H NMR to confirm Boc-group incorporation .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use H/C NMR to confirm structural integrity, focusing on Boc-group protons (1.2–1.4 ppm for tert-butyl) and cystathionine backbone signals. IR spectroscopy verifies carbonyl stretches (~1680–1720 cm) from Boc groups. Mass spectrometry (ESI-MS) provides molecular weight confirmation. Cross-reference spectral data with literature or computational simulations (e.g., ChemDraw) to resolve ambiguities .
Q. How should researchers design experiments to optimize this compound synthesis yield?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables like reaction time, temperature, and stoichiometry. Use a fractional factorial design to identify critical factors. For example, increasing Boc-anhydride equivalents may improve protection efficiency but risks side reactions. Monitor yields via gravimetric analysis and validate with ANOVA to distinguish significant effects .
Advanced Research Questions
Q. What mechanistic insights govern the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 37°C, and 60°C. Quantify degradation via HPLC-UV at intervals (0, 7, 14 days). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Boc groups are labile under acidic conditions; use F NMR (if fluorinated analogs are synthesized) to track deprotection .
Q. How can this compound be applied to study hydrogen sulfide (HS) signaling in cellular models?
- Methodological Answer : Use the compound as a protected precursor for controlled HS release via enzymatic deprotection (e.g., esterases). Treat cell cultures (e.g., endothelial cells) and measure HS via fluorescent probes (e.g., SF7-AM). Compare outcomes to direct HS donors (NaHS) and include siRNA-mediated cystathionine γ-lyase (CSE) knockdown controls to isolate mechanisms .
Q. What challenges arise in quantifying this compound in biological matrices, and how can mass spectrometry be optimized?
- Methodological Answer : Matrix effects (e.g., ion suppression in plasma) require stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS. Optimize extraction using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>70%) per FDA bioanalytical guidelines .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies : Literature may report varying yields (40–80%) due to differences in Boc protection steps. Resolve by standardizing anhydride purity (e.g., redistilled BocO) and reaction moisture control (argon atmosphere) .
- Stability in Buffers : Conflicting reports on Boc-group hydrolysis rates (pH-dependent) necessitate pre-experiment calibration with kinetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
